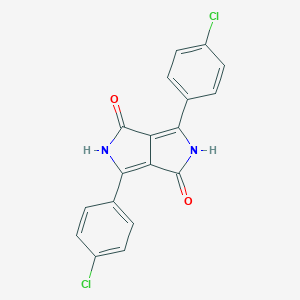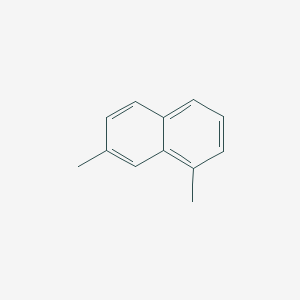
1,7-Dimethylnaphthalene
概要
説明
1,7-Dimethylnaphthalene is a dimethylnaphthalene carrying methyl groups at positions 1 and 7 . It is found in volatile oil of Phyllostachys violascens, Sinobambusa tootsik, Sasa subglabra and Pleioblastus kongosanensis leaf from different provenance and 1,7-dimethyl-naphthalene showed differential antioxidant activity .
Molecular Structure Analysis
The molecular formula of 1,7-Dimethylnaphthalene is C12H12 . Its molecular weight is 156.224 Da . The IUPAC Standard InChI is InChI=1S/C12H12/c1-9-6-7-11-5-3-4-10(2)12(11)8-9/h3-8H,1-2H3 .Physical And Chemical Properties Analysis
1,7-Dimethylnaphthalene has a density of 1.0±0.1 g/cm3 . Its boiling point is 262.0±10.0 °C at 760 mmHg . The vapour pressure is 0.0±0.3 mmHg at 25°C . The enthalpy of vaporization is 48.0±0.8 kJ/mol . The flash point is 108.7±9.7 °C . The index of refraction is 1.605 .科学的研究の応用
Organic Synthesis
1,7-Dimethylnaphthalene: is used in organic chemistry as a precursor for synthesizing various complex molecules. Its structure allows for reactions in different positions of the aromatic ring, making it a versatile starting material for the construction of naphthalene-based compounds with potential applications in pharmaceuticals and agrochemicals .
Material Science
In material science, 1,7-Dimethylnaphthalene can be utilized to create novel polymeric materials. Due to its aromatic structure, it can impart rigidity and thermal stability when incorporated into polymers, which is beneficial for developing advanced materials for aerospace and electronics .
Pharmaceutical Research
1,7-Dimethylnaphthalene: may play a role in pharmaceutical research as a scaffold for drug development. Its structure could be modified to produce compounds that interact with biological targets, such as enzymes or receptors, leading to the discovery of new therapeutic agents .
Environmental Studies
Environmental studies utilize 1,7-Dimethylnaphthalene as a marker in the analysis of polycyclic aromatic hydrocarbons (PAHs) in samples like sediments. Its presence can indicate contamination levels and help in assessing the environmental impact of industrial activities .
Analytical Chemistry
In analytical chemistry, 1,7-Dimethylnaphthalene is used as a standard for calibrating instruments like gas chromatographs. It helps in the accurate determination of other substances within a sample by providing a reference point for retention times and response factors .
Industrial Applications
Industrially, 1,7-Dimethylnaphthalene can be involved in the production of dyes, resins, and other naphthalene-derived chemicals. Its methyl groups can undergo various chemical reactions, contributing to the synthesis of industrial chemicals with specific properties .
作用機序
Target of Action
1,7-Dimethylnaphthalene is an organic compound The primary targets of this compound are not well-documented in the literature
Biochemical Pathways
The specific biochemical pathways affected by 1,7-Dimethylnaphthalene are currently unknown
Pharmacokinetics
It is known that the compound is soluble in water at a concentration of 115 mg/L at 25°C . This solubility could influence its bioavailability, distribution, and excretion in the body.
Action Environment
The action, efficacy, and stability of 1,7-Dimethylnaphthalene can be influenced by various environmental factors. For instance, its solubility in water suggests that it could be more readily absorbed and distributed in aqueous environments . Additionally, factors such as temperature, pH, and the presence of other substances could potentially affect its stability and activity.
Safety and Hazards
特性
IUPAC Name |
1,7-dimethylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12/c1-9-6-7-11-5-3-4-10(2)12(11)8-9/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUWFVKLHHEKGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=C2C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7073197 | |
| Record name | 1,7-Dimethylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | 1,7-Dimethylnaphthalene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15237 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0084 [mmHg] | |
| Record name | 1,7-Dimethylnaphthalene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15237 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,7-Dimethylnaphthalene | |
CAS RN |
575-37-1 | |
| Record name | 1,7-Dimethylnaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=575-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,7-Dimethylnaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000575371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,7-DIMETHYLNAPHTHALENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60773 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,7-Dimethylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,7-dimethylnaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.530 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,7-DIMETHYLNAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TRF323Y1QW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key applications of 1,7-dimethylnaphthalene in chemical research?
A1: 1,7-Dimethylnaphthalene serves as a valuable building block in organic synthesis. For instance, it acts as a precursor in the synthesis of diazoniahexacyclic salts, specifically 4a,14a-diazoniaanthra[1,2-a]anthracene and 13a,16a-diazoniahexaphene. [] These salts possess unique photophysical properties, making them potentially useful in materials science. Additionally, 1,7-dimethylnaphthalene plays a role in understanding reaction mechanisms, particularly in the context of electrophilic aromatic substitution reactions. []
Q2: How does the structure of 1,7-dimethylnaphthalene influence its reactivity in electrophilic aromatic substitution reactions?
A2: Studies on protiodetritiation of dimethylnaphthalenes, including 1,7-dimethylnaphthalene, reveal interesting deviations from additivity in methyl substituent effects. [] The enhanced reactivity observed in 1,7-dimethylnaphthalene, compared to what would be predicted based on individual methyl group contributions, suggests a decrease in bond fixation. This phenomenon might stem from increased electron supply from the two methyl groups or steric factors influencing the naphthalene nucleus shape.
Q3: Can you elaborate on the isomerization observed during the detritiation of 1,8-dimethylnaphthalene to form 1,7-dimethylnaphthalene?
A3: During protiodetritiation in anhydrous trifluoroacetic acid, 1,8-dimethylnaphthalene undergoes an intriguing isomerization to form 1,7-dimethylnaphthalene. [] This transformation is attributed to a sterically accelerated 1,2-methyl shift, marking the first observation of such a shift during hydrogen exchange studies. This finding highlights the importance of steric factors in influencing reaction pathways, particularly in substituted naphthalene systems.
Q4: How is 1,7-dimethylnaphthalene utilized in the study of complex mixtures like asphalt?
A4: In materials science, 1,7-dimethylnaphthalene serves as a model compound representing naphthene aromatics in asphalt research. [] Molecular simulations incorporating 1,7-dimethylnaphthalene alongside other representative molecules provide valuable insights into asphalt properties like density, isothermal compressibility, and glass transition behavior. Such simulations contribute to a deeper understanding of asphalt's macroscopic behavior based on its molecular composition.
Q5: What analytical techniques are commonly employed to identify and quantify 1,7-dimethylnaphthalene?
A5: Gas chromatography (GC) coupled with techniques like flame ionization detection (FID) or mass spectrometry (MS) are commonly used for the identification and quantification of 1,7-dimethylnaphthalene, especially in complex mixtures. [, , ] These methods allow for the separation and detection of individual components within a mixture based on their physical and chemical properties.
Q6: Are there any notable applications of 1,7-dimethylnaphthalene in industrial processes?
A6: Research indicates that 1,7-dimethylnaphthalene, along with other dimethylnaphthalene isomers, finds application in the production of polyfunctional dimethylnaphthalene formaldehyde resins. [] These resins, known for their high reactivity, serve as versatile starting materials for further chemical modifications, potentially finding applications in various industrial sectors.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde](/img/structure/B47023.png)

![7-Hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B47026.png)
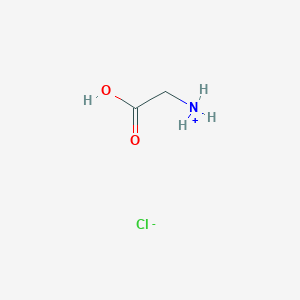
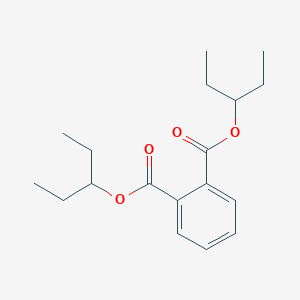
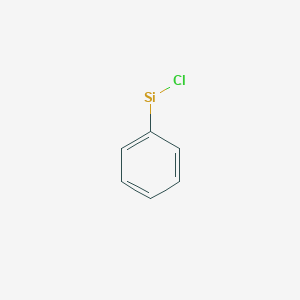
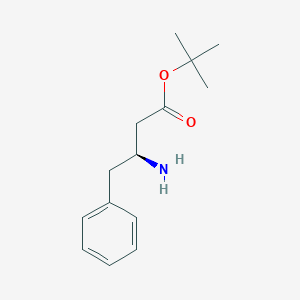
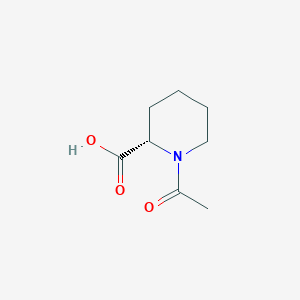

![Formic acid, compd. with 2,2'-oxybis[N,N-dimethylethanamine] (1:1)](/img/structure/B47043.png)
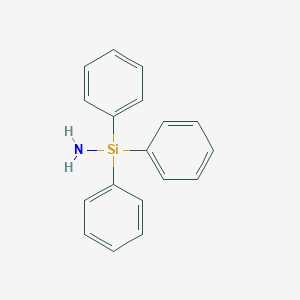

![3,8-Diazabicyclo[3.2.1]octane-6-carbonitrile,8-methyl-4-methylene-2-oxo-,exo-(9CI)](/img/structure/B47048.png)
